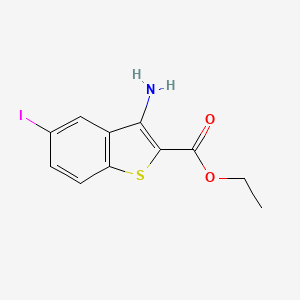

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

CAS No.: 1427461-00-4

Cat. No.: VC2730973

Molecular Formula: C11H10INO2S

Molecular Weight: 347.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427461-00-4 |

|---|---|

| Molecular Formula | C11H10INO2S |

| Molecular Weight | 347.17 g/mol |

| IUPAC Name | ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 |

| Standard InChI Key | HWNACMRSZUBLCF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |

Introduction

Chemical Structure and Properties

Core Structure

The compound features a fused benzene and thiophene ring system with the following substituents:

-

Amino group (-NH₂) at the 3-position, enhancing hydrogen-bonding capacity and nucleophilicity.

-

Iodine atom (-I) at the 5-position, introducing steric bulk and electronic effects.

-

Ethyl carboxylate (-COOCH₂CH₃) at the 2-position, influencing solubility and reactivity.

| Property | Value | Source |

|---|---|---|

| CAS No. | 1427461-00-4 | |

| Molecular Formula | C₁₁H₁₀INO₂S | |

| Molecular Weight | 347.17 g/mol | |

| SMILES Notation | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |

Synthesis and Industrial Production

The synthesis involves multi-step organic reactions, with industrial processes optimized for scalability:

Key Steps

-

Core Formation: Construction of the benzothiophene ring via cyclization or coupling reactions.

-

Functionalization: Introduction of the amino and iodine groups through directed electrophilic substitution or cross-coupling methods.

-

Carboxylation: Esterification at position 2 using ethyl chloroformate or similar reagents.

| Method | Advantages | Challenges |

|---|---|---|

| Continuous Flow Reactors | High yield, precise temperature control | Equipment complexity |

| Chromatographic Purification | Enhanced purity | Cost-intensive |

Biological Activities and Mechanisms

Research highlights potential therapeutic applications, though detailed in vitro/in vivo data remain limited:

Antimicrobial Activity

-

Hypothesized Action: Inhibition of bacterial cell wall synthesis or protein synthesis.

| Proposed Application | Rationale |

|---|---|

| Oncology | Structural similarity to kinase inhibitors |

| Infectious Diseases | Electron-withdrawing iodine may enhance membrane permeability |

Applications in Materials Science

The compound’s electronic properties make it suitable for advanced material development:

| Application | Role |

|---|---|

| Organic Semiconductors | Hole/electron transport material |

| OLEDs | Charge-transport layer component |

| Hazard | Precaution |

|---|---|

| Toxicity (H302+H312+H332) | Use PPE; avoid ingestion/skin contact |

| Irritation (H315; H319) | Eye/face protection |

Comparison with Structural Analogues

The 5-iodo isomer differs from other benzothiophene derivatives in reactivity and bioactivity:

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate | 4-Iodo | Altered electronic distribution; distinct regioselectivity in reactions |

| Ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | 5-Bromo | Bromine’s lower atomic size vs. iodine’s polarizability |

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidation of precise molecular targets and binding modes.

-

Scale-Up Optimization: Development of cost-effective synthetic routes.

-

Toxicity Profiling: Comprehensive in vivo safety assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume